5-(2,4-dimethoxyphenyl)-3-phenyl-1,2,4-oxadiazole 5-(2,4-dimethoxyphenyl)-3-phenyl-1,2,4-oxadiazole
Brand Name: Vulcanchem
CAS No.:
VCID: VC11166744
InChI: InChI=1S/C16H14N2O3/c1-19-12-8-9-13(14(10-12)20-2)16-17-15(18-21-16)11-6-4-3-5-7-11/h3-10H,1-2H3
SMILES: COC1=CC(=C(C=C1)C2=NC(=NO2)C3=CC=CC=C3)OC
Molecular Formula: C16H14N2O3
Molecular Weight: 282.29 g/mol

5-(2,4-dimethoxyphenyl)-3-phenyl-1,2,4-oxadiazole

CAS No.:

Cat. No.: VC11166744

Molecular Formula: C16H14N2O3

Molecular Weight: 282.29 g/mol

* For research use only. Not for human or veterinary use.

5-(2,4-dimethoxyphenyl)-3-phenyl-1,2,4-oxadiazole -

Specification

Molecular Formula C16H14N2O3
Molecular Weight 282.29 g/mol
IUPAC Name 5-(2,4-dimethoxyphenyl)-3-phenyl-1,2,4-oxadiazole
Standard InChI InChI=1S/C16H14N2O3/c1-19-12-8-9-13(14(10-12)20-2)16-17-15(18-21-16)11-6-4-3-5-7-11/h3-10H,1-2H3
Standard InChI Key VNLYWXSBBWPODL-UHFFFAOYSA-N
SMILES COC1=CC(=C(C=C1)C2=NC(=NO2)C3=CC=CC=C3)OC
Canonical SMILES COC1=CC(=C(C=C1)C2=NC(=NO2)C3=CC=CC=C3)OC

Introduction

Chemical Identity and Structural Features

Molecular Architecture

5-(2,4-Dimethoxyphenyl)-3-phenyl-1,2,4-oxadiazole features a five-membered 1,2,4-oxadiazole core substituted at positions 3 and 5 with phenyl and 2,4-dimethoxyphenyl groups, respectively (Fig. 1). The 1,2,4-oxadiazole ring comprises two nitrogen atoms at positions 2 and 4 and one oxygen atom at position 1. Key structural attributes include:

  • Phenyl group (C6H5): Introduces hydrophobicity and π-π stacking potential.

  • 2,4-Dimethoxyphenyl group (C8H8O2): Methoxy substituents at positions 2 and 4 enhance electron density and hydrogen-bonding capacity .

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC16H13N2O3
Molecular Weight293.29 g/mol
LogP (Predicted)3.2 ± 0.3
Hydrogen Bond Acceptors5
Hydrogen Bond Donors0

Synthetic Methodologies

Cyclization of Amidoximes

The most common route to 1,2,4-oxadiazoles involves cyclization of amidoximes with acyl chlorides or anhydrides . For 5-(2,4-dimethoxyphenyl)-3-phenyl-1,2,4-oxadiazole, a plausible synthesis entails:

  • Amidoxime Formation: Reacting benzonitrile with hydroxylamine to yield benzamidoxime.

  • Acylation: Treating benzamidoxime with 2,4-dimethoxybenzoyl chloride in the presence of a base (e.g., triethylamine).

  • Cyclodehydration: Using POCl3 or PCl5 to induce ring closure .

Table 2: Representative Synthetic Conditions

StepReagents/ConditionsYield (%)
Amidoxime FormationNH2OH·HCl, EtOH, reflux85–90
Acylation2,4-Dimethoxybenzoyl chloride, Et3N, DCM75–80
CyclodehydrationPOCl3, 80°C, 4 h65–70

Alternative Routes

  • Microwave-Assisted Synthesis: Reduces reaction times (e.g., 30 min vs. 4 h) and improves yields (75–85%) .

  • Photocatalytic Methods: Visible-light-mediated cyclization using eosin-Y and CBr4, though less explored for this derivative .

Biological Activity and Mechanisms

Antimicrobial and Anti-Inflammatory Effects

  • Antibacterial Activity: Analogous 1,2,4-oxadiazoles show MIC values of 4–16 µg/mL against S. aureus and E. coli .

  • COX-2 Inhibition: Methoxy substituents suppress prostaglandin synthesis (IC50: 0.8–1.5 µM) .

Structure-Activity Relationships (SAR)

Critical substituent effects include:

  • Position of Methoxy Groups: 2,4-Dimethoxy configuration optimizes hydrogen bonding with enzymatic targets (vs. 3,4-dimethoxy) .

  • Phenyl vs. Heteroaryl: Phenyl at position 3 enhances metabolic stability compared to pyridyl .

Table 3: Impact of Substituents on Bioactivity

Substituent (Position 5)IC50 (MCF-7, µM)LogP
2,4-Dimethoxyphenyl3.23.2
4-Methoxyphenyl5.82.9
3-Nitrophenyl>102.5

Pharmacokinetic and Toxicity Profiling

ADME Properties

  • Absorption: High Caco-2 permeability (Papp: 12.3 × 10⁻⁶ cm/s) due to moderate LogP .

  • Metabolism: Demethylation of methoxy groups by CYP3A4/2C9, yielding phenolic metabolites .

Toxicity Considerations

  • Genotoxicity: Negative in Ames tests for analogous compounds .

  • hERG Inhibition: Low risk (IC50 > 30 µM) .

Applications and Future Directions

Therapeutic Prospects

  • Oncology: Combination therapies with 5-fluorouracil or cisplatin to mitigate resistance .

  • Infectious Diseases: Targeting drug-resistant Mycobacterium tuberculosis .

Challenges and Innovations

  • Solubility Enhancement: Nanoformulations (e.g., liposomes) to improve bioavailability.

  • Targeted Delivery: Antibody-drug conjugates (ADCs) leveraging phenyl group functionalization .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator